Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-

Catalog No.
S14740481
CAS No.
M.F
C18H25N5O2
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-...

Product Name

Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-

IUPAC Name

4-[[4-[5-(oxan-3-yl)-1H-pyrazol-4-yl]pyrimidin-2-yl]amino]cyclohexan-1-ol

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H25N5O2/c24-14-5-3-13(4-6-14)21-18-19-8-7-16(22-18)15-10-20-23-17(15)12-2-1-9-25-11-12/h7-8,10,12-14,24H,1-6,9,11H2,(H,20,23)(H,19,21,22)

InChI Key

SCIILXOOXBQBFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=C(C=NN2)C3=NC(=NC=C3)NC4CCC(CC4)O

Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is a complex organic compound that features multiple functional groups, including a cyclohexanol moiety and a pyrimidine-pyrazole structure. This compound is characterized by its molecular formula, which reflects its intricate structure, and it is known for its potential applications in medicinal chemistry and drug development.

The cyclohexanol component contributes to the compound's alcohol properties, while the pyrimidine and pyrazole rings are often associated with biological activity, particularly in pharmaceuticals. The trans configuration indicates the spatial arrangement of substituents around the cyclohexanol ring, which can influence the compound's reactivity and interaction with biological targets.

Due to its hydroxyl group, including:

  • Dehydration: Cyclohexanol can be dehydrated to form cyclohexene in the presence of strong acids like phosphoric acid. This reaction involves the removal of water and is an example of an elimination reaction .
  • Oxidation: Cyclohexanol can be oxidized to form cyclohexanone or further oxidized to produce carboxylic acids depending on the conditions and reagents used .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various chemical synthesis processes .
  • Nucleophilic Substitution: The hydroxyl group can also participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions .

The biological activity of cyclohexanol derivatives, particularly those containing pyrimidine and pyrazole structures, has been studied extensively. Compounds with such structures have shown various pharmacological properties:

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial effects against various pathogens, making them potential candidates for antibiotic development.
  • Anticancer Properties: Certain compounds within this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in malignant cells.
  • Anti-inflammatory Effects: Research indicates that some derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • CNS Activity: Given their structural characteristics, these compounds may interact with central nervous system receptors, suggesting potential use in treating neurological disorders .

The synthesis of cyclohexanol derivatives typically involves several methods:

  • Hydrogenation of Phenol: Cyclohexanol can be synthesized through the hydrogenation of phenol under high pressure and temperature conditions .
  • Oxidation of Cyclohexane: Cyclohexane can be oxidized using various oxidizing agents to yield cyclohexanol as a primary product .
  • Direct Hydration of Cyclohexene: Cyclohexene can be hydrated in the presence of acid catalysts to produce cyclohexanol .
  • Multi-step Synthesis: For more complex derivatives like the one discussed, multi-step synthesis involving coupling reactions between different functional groups (such as amination reactions involving pyrimidines and pyrazoles) is often employed .

Cyclohexanol and its derivatives find applications across various fields:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored for use in drug formulations targeting infections, cancer, and inflammatory diseases.
  • Industrial Chemicals: Cyclohexanol serves as a solvent and is used in the production of plastics, resins, and lacquers due to its favorable solvent properties .
  • Flavoring Agents: Some derivatives are used in food industries as flavoring agents owing to their pleasant odor profiles.
  • Chemical Intermediates: Cyclohexanol is utilized as an intermediate in synthesizing other chemicals, including fragrances and surfactants .

Studies on the interactions of cyclohexanol derivatives with biological targets often focus on:

  • Receptor Binding Studies: Investigating how these compounds bind to specific receptors involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating their potential as enzyme inhibitors that could lead to therapeutic applications.
  • Toxicological Assessments: Understanding the safety profiles of these compounds through various toxicity assays to ensure their suitability for pharmaceutical use .

Several compounds share structural similarities with cyclohexanol derivatives but differ in their functional groups or configurations:

Compound NameStructureUnique Features
Pyrimidinyl-Pyrazole DerivativeVariesOften lacks cyclohexanol moiety but retains bioactivity
Tetrahydropyran DerivativeContains tetrahydropyran ringDifferent cyclic structure affecting solubility
Phenolic CompoundsHydroxybenzene structureExhibits distinct aromatic properties influencing reactivity
Alkylated PyrazolesAlkyl groups attachedAlters lipophilicity and receptor interaction profiles

These compounds highlight the uniqueness of cyclohexanol derivatives due to their specific structural features that contribute to their distinct chemical reactivity and biological activities.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

343.20082506 g/mol

Monoisotopic Mass

343.20082506 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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